Methimepip dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methimepip dihydrobromide is a chemical compound that belongs to the class of imidazoline receptor ligands. It is a potent and selective antagonist of the I1-imidazoline receptor subtype. This compound has been used extensively in scientific research to investigate the physiological and biochemical effects of imidazoline receptors.
Wissenschaftliche Forschungsanwendungen
Methimepip dihydrobromide has been used extensively in scientific research to investigate the physiological and biochemical effects of imidazoline receptors. It has been shown to have a high affinity for the I1-imidazoline receptor subtype and to be a potent antagonist of this receptor. This makes it an ideal tool for investigating the role of imidazoline receptors in various physiological processes.
Wirkmechanismus
Methimepip dihydrobromide acts as a selective antagonist of the I1-imidazoline receptor subtype. It binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in the activity of sympathetic nerves and a reduction in blood pressure.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce blood pressure in animal models of hypertension. It has also been shown to reduce the activity of sympathetic nerves in various tissues, including the heart, kidneys, and blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
Methimepip dihydrobromide has several advantages for laboratory experiments. It is a highly selective antagonist of the I1-imidazoline receptor subtype, which makes it an ideal tool for investigating the role of this receptor in various physiological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
One limitation of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which means that it needs to be administered frequently in experiments that require long-term treatment.
Zukünftige Richtungen
There are several future directions for research on Methimepip dihydrobromide. One area of interest is the role of imidazoline receptors in the regulation of insulin secretion and glucose metabolism. Another area of interest is the potential therapeutic applications of this compound in the treatment of hypertension and other cardiovascular diseases. Further research is also needed to investigate the potential side effects of this compound and to develop more effective and selective imidazoline receptor ligands.
Synthesemethoden
Methimepip dihydrobromide is synthesized by reacting 2-(2-aminoethyl) imidazole with 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified by recrystallization to obtain this compound in a pure form.
Eigenschaften
IUPAC Name |
4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine;dihydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2BrH/c1-13-4-2-9(3-5-13)6-10-7-11-8-12-10;;/h7-9H,2-6H2,1H3,(H,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJPHXJFOFOXJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC2=CN=CN2.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462102 |
Source
|
Record name | Methimepip dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
817636-54-7 |
Source
|
Record name | Methimepip dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.